molecular formula C10H11FO4S B6230922 2-(2,3-dihydro-1-benzofuran-7-yloxy)ethane-1-sulfonyl fluoride CAS No. 2385725-18-6

2-(2,3-dihydro-1-benzofuran-7-yloxy)ethane-1-sulfonyl fluoride

Cat. No. B6230922
CAS RN: 2385725-18-6
M. Wt: 246.3
InChI Key:
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Description

2-(2,3-dihydro-1-benzofuran-7-yloxy)ethane-1-sulfonyl fluoride, commonly known as SBEF, is an organosulfur compound used in a variety of scientific research applications. It is a versatile reagent that can be used in organic synthesis, and has been used in the synthesis of a variety of organic compounds. SBEF is a useful reagent due to its ability to act as a catalyst for a variety of reactions, and its ability to be used in a variety of conditions.

Scientific Research Applications

SBEF has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of heterocycles. Additionally, SBEF has been used in the synthesis of organometallic compounds and in the synthesis of polymers.

Mechanism of Action

SBEF acts as a catalyst for a variety of reactions, including nucleophilic substitution and elimination reactions. In nucleophilic substitution reactions, SBEF acts as a leaving group, allowing the substitution of a nucleophile for the leaving group. In elimination reactions, SBEF acts as an electron-withdrawing group, allowing the elimination of a leaving group.
Biochemical and Physiological Effects
SBEF has been studied for its potential biochemical and physiological effects. Studies have shown that SBEF has the potential to inhibit the activity of enzymes, such as phosphatases and proteases, which are important for a variety of biological processes. Additionally, SBEF has been shown to have anti-cancer and anti-inflammatory effects, as well as the potential to modulate the activity of the immune system.

Advantages and Limitations for Lab Experiments

SBEF has several advantages for laboratory experiments. It is a versatile reagent that can be used in a variety of conditions, and it is relatively inexpensive. Additionally, it is a relatively stable compound, which makes it suitable for use in long-term experiments. However, SBEF also has some limitations. It is a relatively toxic compound, and its use should be handled with care. Additionally, it is prone to hydrolysis, which can reduce its effectiveness in certain conditions.

Future Directions

Future research on SBEF could focus on developing new methods for its synthesis and use in laboratory experiments. Additionally, further research could be conducted on its potential biochemical and physiological effects, and its potential applications in the development of new pharmaceuticals and agrochemicals. Finally, research could be conducted on its potential to act as a catalyst for a variety of reactions, and its potential to be used in the synthesis of a variety of organic compounds.

Synthesis Methods

SBEF can be synthesized in a few different ways. The most common method involves reacting 2-bromo-1-benzofuran-7-yloxyethane-1-sulfonyl chloride with potassium fluoride in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO). This reaction produces a mixture of SBEF and its bromide salt, which can be separated by chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2,3-dihydro-1-benzofuran-7-yloxy)ethane-1-sulfonyl fluoride' involves the conversion of 2-(2,3-dihydro-1-benzofuran-7-yloxy)ethanol to the corresponding sulfonyl chloride, followed by reaction with hydrogen fluoride to yield the final product.", "Starting Materials": [ "2-(2,3-dihydro-1-benzofuran-7-yloxy)ethanol", "Thionyl chloride", "Hydrogen fluoride", "Triethylamine", "Methylene chloride", "Sodium bicarbonate", "Sodium sulfate" ], "Reaction": [ "Step 1: Dissolve 2-(2,3-dihydro-1-benzofuran-7-yloxy)ethanol in methylene chloride.", "Step 2: Add thionyl chloride dropwise to the solution while stirring at room temperature.", "Step 3: Continue stirring for 2 hours at room temperature.", "Step 4: Remove excess thionyl chloride under reduced pressure.", "Step 5: Add triethylamine to the resulting sulfonyl chloride solution.", "Step 6: Add hydrogen fluoride to the solution while stirring at 0°C.", "Step 7: Stir the reaction mixture for 2 hours at 0°C.", "Step 8: Quench the reaction by adding saturated sodium bicarbonate solution.", "Step 9: Extract the product with methylene chloride.", "Step 10: Dry the organic layer over sodium sulfate.", "Step 11: Remove the solvent under reduced pressure to obtain the final product." ] }

CAS RN

2385725-18-6

Molecular Formula

C10H11FO4S

Molecular Weight

246.3

Purity

95

Origin of Product

United States

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